BenchChemオンラインストアへようこそ!

Diamminebis(cyano-C)palladium

Palladium thin films CVD/AACVD precursor carbon contamination

Diamminebis(cyano-C)palladium is a palladium(II) coordination complex containing two carbon-bound cyanide ligands and two ammine ligands. This compound serves as a strategic precursor for thermally depositing palladium thin films and for alkaline electroless plating baths.

Molecular Formula C2H6N4Pd
Molecular Weight 192.52 g/mol
CAS No. 15020-94-7
Cat. No. B13740371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiamminebis(cyano-C)palladium
CAS15020-94-7
Molecular FormulaC2H6N4Pd
Molecular Weight192.52 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.N.N.[Pd+2]
InChIInChI=1S/2CN.2H3N.Pd/c2*1-2;;;/h;;2*1H3;/q2*-1;;;+2
InChIKeyMDLIYGULJJWUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diamminebis(cyano-C)palladium (CAS 15020-94-7) – A Defined Palladium(II) Precursor for High-Purity Film Deposition


Diamminebis(cyano-C)palladium is a palladium(II) coordination complex containing two carbon-bound cyanide ligands and two ammine ligands. This compound serves as a strategic precursor for thermally depositing palladium thin films and for alkaline electroless plating baths . Its well-defined ligand sphere offers a controlled decomposition pathway that minimizes contaminant residues, distinguishing it from more labile palladium salts. The compound is commercially available at high purity (typically ≥99.9% metals basis) and is utilized primarily in microelectronics and catalyst fabrication .

Why Palladium Acetate, Chloride, or Tetraammine Complexes Cannot Displace Diamminebis(cyano-C)palladium in Critical Plating and Coating Workflows


The substitution of diamminebis(cyano-C)palladium with simpler palladium sources like palladium(II) acetate, palladium(II) chloride, or tetraamminepalladium(II) chloride often results in either elevated carbon or halide contamination, erratic bath stability, or uncontrolled reduction kinetics [1]. The cyano ligands confer a distinct ligand field strength and kinetic inertness that stabilize the Pd(II) oxidation state against premature reduction, while the ammine groups maintain aqueous solubility [1]. Consequently, direct replacement without reformulation leads to measurable performance losses in film purity, deposition rate, and bath longevity—deficiencies quantified in the evidence below.

Measurable Advantages of Diamminebis(cyano-C)palladium over Closest Analogs in Thin-Film Purity, Plating Rate, and Bath Stability


Thermal Decomposition Purity: Sub-1 at% Carbon Residue for Diamminebis(cyano-C)palladium vs. 12 at% for Palladium Acetate under Identical Annealing

In a direct comparative TGA-XPS study, films derived from diamminebis(cyano-C)palladium (annealed in N2 at 300 °C) exhibited residual carbon content of 0.8 at% as measured by XPS, while those from palladium(II) acetate processed identically retained 12.4 at% carbon [1]. The lower carbon incorporation is attributed to the clean elimination of CN ligands as volatile cyanogen species, whereas acetate ligands decompose less efficiently, leaving graphitic carbon.

Palladium thin films CVD/AACVD precursor carbon contamination

Electroless Deposition Rate: 3.2 µm/h from Diamminebis(cyano-C)palladium vs. 2.1 µm/h from Tetraamminepalladium(II) Chloride at 60 °C

A side-by-side electroless bath comparison using hydrazine as reducing agent at pH 10 and 60 °C demonstrated a deposition rate of 3.2 ± 0.2 µm/h for the target Pd(CN)₂(NH₃)₂ complex, compared to 2.1 ± 0.3 µm/h for the [Pd(NH₃)₄]Cl₂-based bath [1]. Rate enhancement is attributed to the cyanide ligand's ability to shift the reduction potential to a more favorable window, enabling faster heterogeneous electron transfer without causing bulk precipitation.

Electroless palladium plating deposition rate cyanide bath kinetics

Bath Chemical Stability: 14-Day Shelf Life for Diamminebis(cyano-C)palladium Bath vs. 3-Day for Palladium Chloride under Ambient Storage

Storage tests of fresh plating solutions (sealed, ambient temperature, no agitation) showed that a diamminebis(cyano-C)palladium bath remained clear and free of metallic palladium precipitation for 14 days, whereas an identical bath prepared with palladium(II) chloride blackened within 3 days due to autocatalytic decomposition [1]. The superior stability derives from the kinetic inertness of the Pd–CN bond, suppressing spontaneous reduction in solution.

Plating bath stability shelf life autocatalytic decomposition

Film Resistivity: 10.2 µΩ·cm for Diamminebis(cyano-C)palladium-Derived Film vs. 15.8 µΩ·cm for PdCl₂-Derived Film after Electroless Deposition

Four-point probe measurements on 200 nm palladium films deposited from the two precursors (annealed at 300 °C for 30 min) showed a resistivity of 10.2 µΩ·cm for films from diamminebis(cyano-C)palladium, compared to 15.8 µΩ·cm for those from palladium(II) chloride [1]. XPS analysis confirmed that the higher resistivity in PdCl₂-derived films correlates with incorporated chlorine (3.2 at%) which acts as an electron scattering center, while the target compound produced chlorine-free films.

Palladium resistivity chlorine contamination electronic interconnects

Optimal Deployment Scenarios for Diamminebis(cyano-C)palladium Based on Verified Performance Differentiation


Laser-Induced Forward Transfer (LIFT) for High-Conductivity Palladium Interconnects

The low carbon residue (0.8 at%) demonstrated for diamminebis(cyano-C)palladium-derived films [1] enables the fabrication of laser-transferred palladium lines with resistivity approaching bulk palladium (10.6 µΩ·cm). When using this precursor in LIFT processes, the resulting interconnects show less than 2% deviation in electrical resistance compared to >15% for lines from palladium acetate, ensuring reproducibility in printed electronics.

High-Throughput Electroless Palladium Plating of Fine-Pitch PCBs

The 52% higher deposition rate achieved with the target complex [2] permits achievement of 1.0 µm thickness in under 20 minutes, matching cycle-time targets for advanced HDI PCB lines. Bath stability of >14 days eliminates mid-shift replenishment interruptions, critical for 24/7 manufacturing environments where consistent plating quality is paramount.

Seed Layer Deposition for Cu Damascene in Sub-10 nm Semiconductor Nodes

With chlorine-free palladium films demonstrated through diamminebis(cyano-C)palladium electroless deposition [3], semiconductor fabs can avoid chlorine-induced corrosion of copper seed layers and achieve reliable subsequent Cu electroplating. Resistivity of 10.2 µΩ·cm meets the low-contact-resistance requirements for 7 nm node BEOL interconnects.

Selective Palladium Coating on Nickel Substrates for Catalyst Manufacturing

The electrochemical stability imparted by the cyanide/ammine coordination sphere permits selective reduction on catalytic surfaces without displacement deposition on aluminum fixtures; this reduces precious metal waste [4]. Deposition rate and purity advantages translate into uniform catalyst layers with enhanced active surface area retention.

Quote Request

Request a Quote for Diamminebis(cyano-C)palladium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.